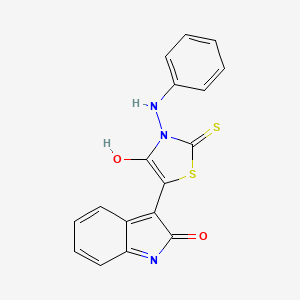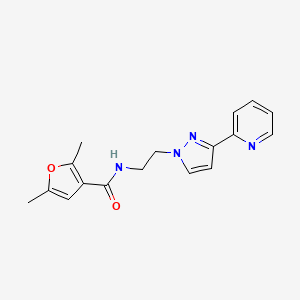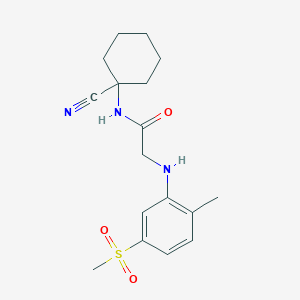![molecular formula C14H12N2O2 B2956147 N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide CAS No. 2097897-21-5](/img/structure/B2956147.png)
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring.
Mecanismo De Acción
Target of Action
The primary target of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
This compound acts as a noncompetitive antagonist of the AMPA receptor . It inhibits AMPA-induced increases in intracellular free calcium ion concentration . This inhibition disrupts the normal function of the AMPA receptors, leading to a decrease in fast synaptic transmission .
Biochemical Pathways
The action of this compound on the AMPA receptors affects the glutamatergic neurotransmission pathway . By inhibiting the AMPA receptors, it disrupts the normal flow of positive ions into the neuron, thereby reducing the neuron’s excitability and the likelihood of an action potential being generated .
Pharmacokinetics
It is known to be an orally active compound with a half-life of 167 hours in rats, 534 hours in dogs, and 755 hours in monkeys . Its bioavailability is 46.1% in rats, 53.5% in dogs, and 74.5% in monkeys .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in seizure activity in rodent models of epilepsy . It also causes dose-dependent motor impairment as determined by rotarod tests .
Métodos De Preparación
The synthesis of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide in aqueous ethanol. This reaction proceeds via the oxidation of the sulfur atom and its subsequent replacement with the oxygen atom of pyridin-2-one, resulting in the formation of oxazolo[5,4-b]pyridin-2-amines . Industrial production methods may involve similar oxidative cyclization processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using hydrogen peroxide in aqueous ethanol, leading to the formation of oxazolo[5,4-b]pyridin-2-amines . Common reagents used in these reactions include hydrogen peroxide and ethanol. The major products formed from these reactions are typically oxazolo[5,4-b]pyridin-2-amines, which exhibit luminescent properties .
Aplicaciones Científicas De Investigación
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, derivatives of this compound have been investigated for their potential as aldose reductase inhibitors, which are important for alleviating diabetic complications . Additionally, the compound’s luminescent properties make it useful in the development of new materials for optoelectronic applications .
Comparación Con Compuestos Similares
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide can be compared with other similar compounds, such as EPZ-005687, EPZ-6438, and GSK-343, which are also inhibitors of specific enzymes like EZH2 . These compounds share a common structural feature, a pyridone core, which contributes to their inhibitory activity.
Propiedades
IUPAC Name |
N-[4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-13(17)15-11-6-8-12(9-7-11)16-10-4-3-5-14(16)18/h2-10H,1H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMJCQDFJYYIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2956072.png)
![N-[4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2956074.png)

![6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2956077.png)

![2-[(methylsulfanyl)methyl]-4-phenyl-2H-1,2,3-triazole](/img/structure/B2956081.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B2956082.png)
![Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2956085.png)

